红豆杉酚

描述

Pongamol is a flavonoid and the main constituent of Pongamia pinnata. It possesses a variety of pharmacological activities such as antioxidant, anti-aging, and anti-inflammatory . It has been studied for its antioxidant effects and mechanisms in H2O2-induced PC12 cells and Caenorhabditis elegans .

Synthesis Analysis

A series of pongamol derivatives have been synthesized and tested for their anti-cancer properties against three human tumor cell lines .

Molecular Structure Analysis

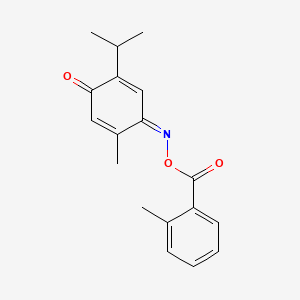

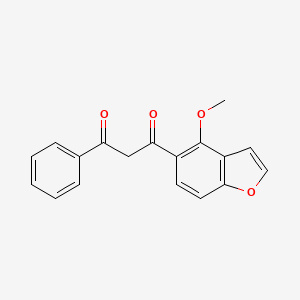

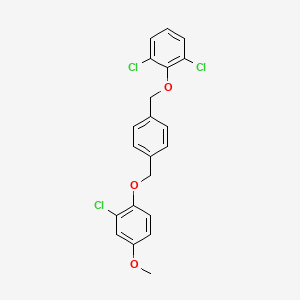

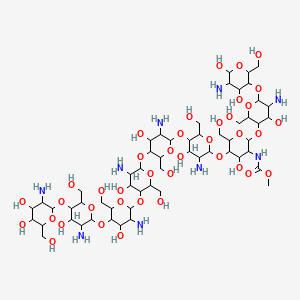

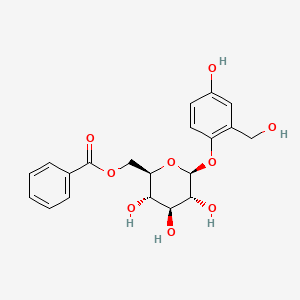

Pongamol has a molecular formula of C18H14O4 . Its average mass is 294.301 Da and its monoisotopic mass is 294.089203 Da .

Chemical Reactions Analysis

Pongamol has been found to undergo various chemical reactions. For instance, demethylation with aluminium chloride yields nor-pongamol, while treatment with hydriodic acid gives rise to a product which is probably isomeric but does not possess phenolic properties . Oxidation with potassium permanganate or decomposition with alkali yields benzoic acid .

Physical And Chemical Properties Analysis

Pongamol is a solid substance with a solubility of 50 mg/mL in DMSO (ultrasonic and warming) . It has a molecular weight of 294.3 .

科学研究应用

红豆杉酚的健康益处概述

红豆杉酚是一种存在于卡兰豆中的黄酮类化合物,已显示出广泛的药理活性。研究重点介绍了其作为抗癌、抗炎、抗氧化、抗菌和抗糖尿病剂的潜力。这种多样性突出了红豆杉酚在草药中的重要作用及其作为治疗各种疾病的治疗剂的潜力。研究还集中在其安全性和毒理学评估上,证实了其对各种疾病的药用价值 (Jahan 等,2021).

抗高血糖活性

红豆杉酚已被发现具有抗高血糖活性,特别是在糖尿病模型中。使用链脲佐菌素诱导的糖尿病大鼠和 db/db 小鼠进行的研究表明,红豆杉酚显着降低了血糖水平并抑制了蛋白酪氨酸磷酸酶-1B,表明其在管理糖尿病方面的有效性 (Tamrakar 等,2008).

抗炎特性

一项从卡兰豆种子中提取红豆杉酚的研究表明其具有强大的抗炎活性。研究结果表明,红豆杉酚有效减少了动物模型中的水肿,突出了其作为抗炎剂的潜力 (Rekha 等,2020).

抗癌作用

合成的红豆杉酚衍生物被研究其抗癌特性。这些衍生物对各种人类肿瘤细胞系表现出显着的有效性,表明红豆杉酚作为开发抗癌药物的基础化合物的潜力 (Rao 等,2011).

增强肌肉细胞中的葡萄糖摄取

发现红豆杉酚可以刺激骨骼肌细胞中的葡萄糖摄取。这是通过增加 GLUT4 的表面水平来实现的,GLUT4 是一种对细胞葡萄糖转运至关重要的蛋白质,表明红豆杉酚在管理胰岛素抵抗和 2 型糖尿病中的作用 (Tamrakar 等,2011).

抑制癌症转移

研究揭示了红豆杉酚在抑制上皮向间质转化(癌症转移的一个关键因素)中的有效性。这种抑制作用是通过抑制 FAK/Akt-mTOR 信号通路实现的,证明了红豆杉酚在癌症治疗中的潜力 (Putri 等,2021).

抗菌和抗氧化活性

研究已将红豆杉酚确定为一种表现出强抗菌和抗氧化活性的活性化合物。这使其成为治疗细菌感染和由氧化应激引起的疾病的候选药物 (Ravisankar 等,2022).

心脏保护活性

对含有红豆杉酚的卡兰豆的研究表明,在糖尿病大鼠中具有显着的保护心脏活性。这表明红豆杉酚在治疗与糖尿病相关的肌病中具有潜力 (Badole 等,2015).

在植物保护中的应用

红豆杉酚也因其在植物保护中的应用而被探索。研究已证明其对粉虱等害虫的有效性,表明其作为天然杀虫剂的潜力 (Pavela & Herda, 2007).

抗菌特性

从印度鱼藤种子中提取的甲基卡兰酸和红豆杉酚对各种测试生物表现出中等的抗菌活性。这支持了红豆杉酚作为抗菌剂的潜在用途 (Baki 等,2007).

代谢紊乱的管理

红豆杉酚和卡兰豆中的其他多酚在管理代谢紊乱方面显示出可喜的成果。它们在植物中的存在与显着的抗氧化和抗糖尿病活性相关,这对于治疗代谢疾病至关重要 (Badole & Patil, 2014).

伤口愈合特性

红豆杉酚已被评估其在糖尿病大鼠中的伤口愈合特性。结果表明伤口收缩增强和愈合参数改善,表明其作为治疗糖尿病伤口的潜力 (Lodhi 等,2013).

作用机制

Target of Action

Pongamol, a flavonoid, is the main constituent of Pongamia pinnata . The primary targets of Pongamol are the Mitogen-Activated Protein Kinases (MAPKs) and the Nuclear factor erythroid 2–related factor 2 (Nrf2) . These targets play a crucial role in cellular responses to oxidative stress .

Mode of Action

Pongamol interacts with its targets, MAPKs and Nrf2, to activate the MAPKs/Nrf2 signaling pathway . This interaction results in the reduction of cellular damage and apoptosis in H2O2-induced PC12 cells . Furthermore, Pongamol reduces levels of apoptosis-related proteins Bax, Cyto C, Cleaved Caspase-3, and Cleaved PARP1, and increases the level of anti-apoptotic protein Bcl-2 .

Biochemical Pathways

The activation of the MAPKs/Nrf2 signaling pathway by Pongamol leads to a series of downstream effects. It effectively attenuates the level of oxidative stress markers such as glutathione (GSH) and reactive oxygen species (ROS) in H2O2-induced PC12 cells . This suggests that Pongamol possesses antioxidant activity through this pathway .

Pharmacokinetics

It’s known that pongamol can exert its effects in h2o2-induced pc12 cells , suggesting that it can be absorbed and distributed to these cells. More research would be needed to fully understand the pharmacokinetics of Pongamol.

Result of Action

The activation of the MAPKs/Nrf2 signaling pathway by Pongamol results in a reduction of cellular damage and apoptosis in H2O2-induced PC12 cells . It also reduces the levels of apoptosis-related proteins and increases the level of the anti-apoptotic protein Bcl-2 . Furthermore, Pongamol effectively attenuates the level of oxidative stress markers . These results suggest that Pongamol has a potential neuroprotective effect through the modulation of the MAPKs/Nrf2 signaling pathway .

Action Environment

The action of Pongamol was studied in the environment of H2O2-induced PC12 cells . This suggests that the compound’s action, efficacy, and stability can be influenced by the presence of oxidative stress in the environment.

安全和危害

属性

IUPAC Name |

1-(4-methoxy-1-benzofuran-5-yl)-3-phenylpropane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O4/c1-21-18-13(7-8-17-14(18)9-10-22-17)16(20)11-15(19)12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTLSKKJNOIMMBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=C1C=CO2)C(=O)CC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351019 | |

| Record name | 1,3-Propanedione, 1-(4-methoxy-5-benzofuranyl)-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pongamol | |

CAS RN |

484-33-3 | |

| Record name | Pongamol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=484-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pongamol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Propanedione, 1-(4-methoxy-5-benzofuranyl)-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-methoxy-5-benzofuranyl)-3-phenyl-1,3-propanedione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.363 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PONGAMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y19QCY6I4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Pongamol in inhibiting cancer metastasis?

A1: Pongamol inhibits cancer metastasis primarily by suppressing the epithelial-to-mesenchymal transition (EMT) process. [] It achieves this by inhibiting the activation of focal adhesion kinase (FAK) and the Akt/mTOR signaling pathways. [] These pathways are crucial for cell migration, invasion, and other processes involved in metastasis.

Q2: How does Pongamol affect EMT markers in lung cancer cells?

A2: Treatment with Pongamol has been shown to decrease the expression of several mesenchymal proteins in lung cancer cells, including N-cadherin, vimentin, Snail, and Slug. [] These proteins are key markers of EMT and their downregulation suggests Pongamol's inhibitory effect on this process.

Q3: Does Pongamol influence anchorage-independent growth in cancer cells?

A3: Yes, Pongamol significantly inhibits the survival and growth of cancer cells in an anchorage-independent manner. [] This effect is observed through the depletion of growing colonies in Pongamol-pretreated cells, suggesting its potential to combat metastasis. []

Q4: What is the molecular formula and weight of Pongamol?

A4: The molecular formula of Pongamol is C18H14O4, and its molecular weight is 294.29 g/mol. []

Q5: Which spectroscopic techniques have been used to characterize Pongamol?

A5: Pongamol has been characterized using various spectroscopic methods, including UV-Vis spectroscopy, IR spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (including 1D and 2D NMR techniques like HSQC and HMBC). [, , , , , ]

Q6: How does the stability of Pongamol in cosmetic formulations vary?

A6: The stability of Pongamol in cosmetic formulations can be influenced by factors like the presence of other ingredients, pH, and exposure to light and air. [] Research indicates that specific formulations can enhance the photoprotective efficacy and stability of Pongamol. []

Q7: Have any computational studies been conducted on Pongamol?

A8: Yes, Density Functional Theory (DFT) calculations have been performed on Pongamol to determine its binding energy and predict potential drug activities using the PASS prediction method. []

Q8: How does the structure of Pongamol contribute to its anti-acetylcholinesterase activity?

A9: Research has shown that modifications to the basic chalcone structure of Pongamol can significantly impact its anti-acetylcholinesterase activity and cytotoxicity. [] While Pongamol itself displays this activity, other flavonoids from the same source, with structural variations, have shown stronger inhibitory effects. []

Q9: What strategies are being explored to improve the stability and bioavailability of Pongamol for pharmaceutical applications?

A10: Research is ongoing to develop novel drug delivery systems like liposomes to enhance the bioavailability and controlled release of Pongamol for transdermal applications. []

Q10: What is known about the safety and toxicity of Pongamol?

A11: Pongamol has shown promising biological activities, but further research is required to establish its complete safety profile, particularly for long-term use. Traditional uses and some studies suggest potential toxicity, highlighting the need for comprehensive toxicological assessments. [, , ]

Q11: What is the bioavailability of Karanjin, a related compound, from Pongamia pinnata?

A12: Research indicates that the bioavailability of Karanjin, a furanoflavone often found alongside Pongamol in Pongamia pinnata, can be limited. [] This highlights the importance of developing effective delivery systems for these compounds.

Q12: What analytical methods are commonly used for the detection and quantification of Pongamol?

A13: Common analytical methods used for Pongamol include Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), often coupled with a photodiode array detector (PDA), and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). [, , , ]

Q13: Are there any known environmental concerns regarding Pongamol or its sources?

A14: While Pongamol is a natural compound, research is needed to fully understand its environmental fate, degradation pathways, and potential ecological effects. This information is crucial for ensuring its sustainable use and minimizing any negative impacts on the environment. [, ]

Q14: What is the historical context of Pongamol research?

A15: Pongamol has a long history of traditional use, particularly in Ayurvedic medicine. [] Scientific investigations into its properties and potential applications are ongoing, with growing interest in its anti-cancer, anti-inflammatory, and wound healing properties. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[5-(4-bromophenyl)-1-[2-(trifluoromethyl)phenyl]pyrrol-2-yl]propanoic Acid](/img/structure/B1678974.png)